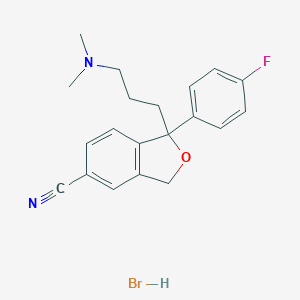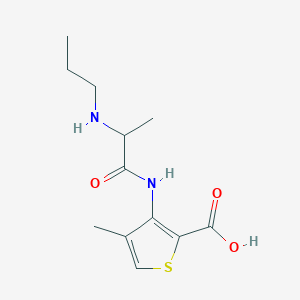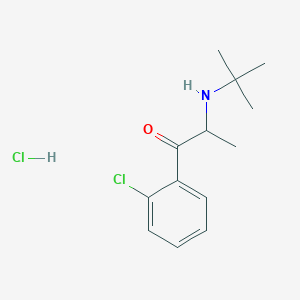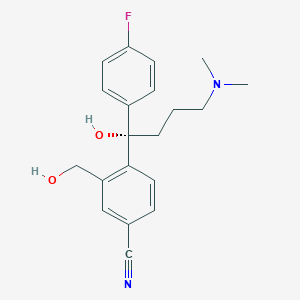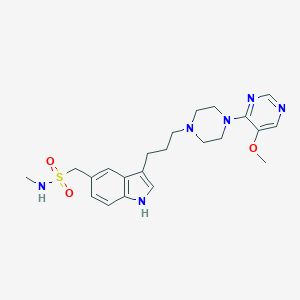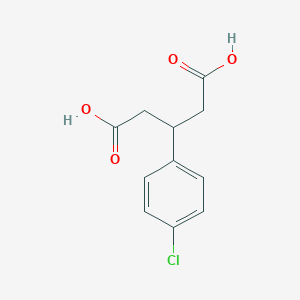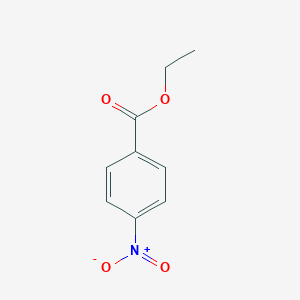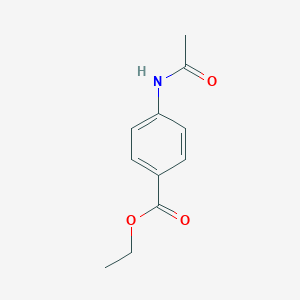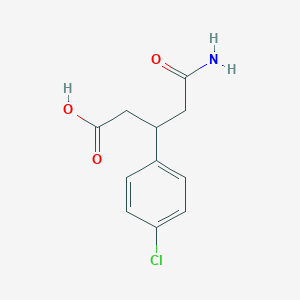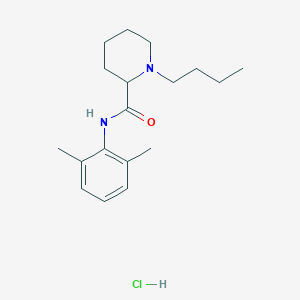
7-Hydroxychlorpromazine
Vue d'ensemble
Description
7-Hydroxychlorpromazine est un métabolite de la chlorpromazine, un antipsychotique de première génération appartenant à la classe des phénothiazines. La chlorpromazine est largement utilisée dans le traitement de la schizophrénie, des troubles psychotiques et de la phase maniaque des troubles bipolaires. Le composé this compound est formé par des processus métaboliques impliquant les enzymes du cytochrome P450, en particulier le CYP1A2 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 7-hydroxychlorpromazine implique généralement l'hydroxylation de la chlorpromazine. Ce processus peut être catalysé par les enzymes du cytochrome P450, en particulier le CYP1A2, dans des conditions spécifiques.
Méthodes de production industrielle : La production industrielle de la this compound est mal documentée, car il s'agit principalement d'un métabolite plutôt que d'un composé synthétisé directement. La production de la chlorpromazine, son composé parent, implique la réaction de la 2-chloro-N,N-diméthylaniline avec le soufre et une cyclisation ultérieure pour former la structure cyclique de la phénothiazine. L'hydroxylation pour former la this compound se produirait alors par des processus métaboliques .
Analyse Des Réactions Chimiques
Types de réactions : La 7-hydroxychlorpromazine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé davantage pour former des dérivés quinoniques.
Réduction : Les réactions de réduction peuvent le reconvertir en chlorpromazine.
Substitution : Des réactions de substitution peuvent se produire au niveau du groupe hydroxyle.
Réactifs et conditions courantes :
Oxydation : Les oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Des réactifs comme les chlorures d'acyle ou les halogénures d'alkyle peuvent être utilisés pour les réactions de substitution.
Principaux produits :
Oxydation : Dérivés quinoniques.
Réduction : Chlorpromazine.
Substitution : Divers dérivés phénothiaziniques substitués.
4. Applications de la recherche scientifique
La this compound a plusieurs applications en recherche scientifique :
Chimie : Utilisée comme composé de référence dans les études portant sur le métabolisme des médicaments phénothiaziniques.
Biologie : Étudiée pour son rôle dans les voies métaboliques de la chlorpromazine.
Médecine : Enquête sur ses effets pharmacologiques et ses applications thérapeutiques potentielles.
Industrie : Utilisée dans le développement de méthodes analytiques pour détecter la chlorpromazine et ses métabolites dans les échantillons biologiques .
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec les récepteurs de la dopamine dans le cerveau. Elle agit comme un antagoniste au niveau des récepteurs de la dopamine D2, de manière similaire à la chlorpromazine. Cette action antagoniste contribue à réduire les symptômes psychotiques en modulant l'activité de la dopamine dans le cerveau. Le composé interagit également avec d'autres systèmes de neurotransmetteurs, notamment les récepteurs de la sérotonine et de l'adrénaline .
Composés similaires :
Chlorpromazine : Le composé parent, largement utilisé comme antipsychotique.
Mono-N-desméthylchlorpromazine : Un autre métabolite ayant des propriétés pharmacologiques similaires.
Chlorpromazine sulfoxyde : Un métabolite ayant une activité pharmacologique différente
Unicité : La this compound est unique en raison de son hydroxylation spécifique en position 7, qui influence son activité pharmacologique et sa stabilité métabolique. Cette hydroxylation la différencie des autres métabolites et contribue à son rôle distinct dans la voie métabolique de la chlorpromazine .
Applications De Recherche Scientifique
7-Hydroxychlorpromazine has several scientific research applications:
Chemistry: Used as a reference compound in studies involving the metabolism of phenothiazine drugs.
Biology: Studied for its role in the metabolic pathways of chlorpromazine.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Used in the development of analytical methods for detecting chlorpromazine and its metabolites in biological samples .
Mécanisme D'action
The mechanism of action of 7-hydroxychlorpromazine involves its interaction with dopamine receptors in the brain. It acts as an antagonist at the D2 dopamine receptors, similar to chlorpromazine. This antagonistic action helps in reducing psychotic symptoms by modulating dopamine activity in the brain. The compound also interacts with other neurotransmitter systems, including serotonin and adrenergic receptors .
Comparaison Avec Des Composés Similaires
Chlorpromazine: The parent compound, widely used as an antipsychotic.
Mono-N-desmethylchlorpromazine: Another metabolite with similar pharmacological properties.
Chlorpromazine sulfoxide: A metabolite with different pharmacological activity
Uniqueness: 7-Hydroxychlorpromazine is unique due to its specific hydroxylation at the 7th position, which influences its pharmacological activity and metabolic stability. This hydroxylation differentiates it from other metabolites and contributes to its distinct role in the metabolic pathway of chlorpromazine .
Propriétés
IUPAC Name |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-19(2)8-3-9-20-14-6-5-13(21)11-17(14)22-16-7-4-12(18)10-15(16)20/h4-7,10-11,21H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICFFJZGXWEIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175128 | |
| Record name | 7-Hydroxychlorpromazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095-62-7 | |
| Record name | 7-Hydroxychlorpromazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2095-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxychlorpromazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxychlorpromazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Hydroxychlorpromazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2095-62-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-HYDROXYCHLORPROMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0X9L6UVP0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



